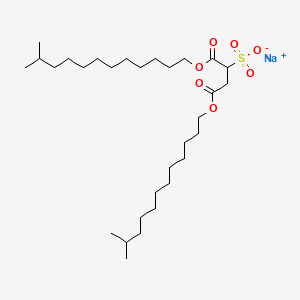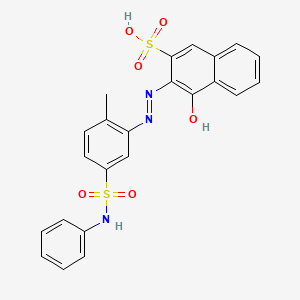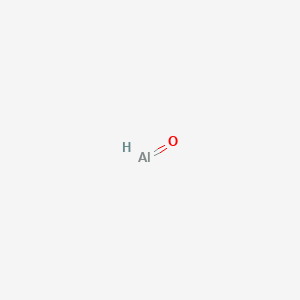
Aluminum hydride oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum hydride oxide is a compound that has garnered significant interest due to its unique properties and potential applications. It is a covalently bonded trihydride with a high gravimetric and volumetric hydrogen capacity. This compound decomposes to aluminum and hydrogen rapidly at relatively low temperatures, indicating good hydrogen desorption kinetics at ambient temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum hydride oxide can be synthesized through various methods. One common method involves the reaction of aluminum with hydrogen at extremely high hydrogen pressure . Another method includes the reaction of silicon tetrachloride or silicon trichloride with lithium aluminum hydride in ether or toluene, yielding hexagonal crystalline aluminum hydride with low chlorine content and increased thermal stability .
Industrial Production Methods
In industrial settings, this compound is often produced using high-pressure hydrogenation techniques. The process typically involves the use of high-pressure reactors to facilitate the reaction between aluminum and hydrogen, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum hydride oxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form aluminum oxide and water.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with various halides to form different aluminum compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, silicon tetrachloride, silicon trichloride, and lithium aluminum hydride. The reactions typically occur under high-pressure conditions or in the presence of organic solvents like ether and toluene .
Major Products Formed
The major products formed from these reactions include aluminum oxide, hydrogen, and various aluminum halides .
Aplicaciones Científicas De Investigación
Aluminum hydride oxide has a wide range of scientific research applications:
Hydrogen Storage: Due to its high hydrogen capacity, it is considered a promising material for hydrogen storage.
Fuel Cells: It is used in fuel cells as a hydrogen source due to its rapid hydrogen release at low temperatures.
Rocket Fuel Additive: Its high energy density makes it an excellent additive for rocket fuels.
Reducing Agent: It is used as a reducing agent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of aluminum hydride oxide involves its decomposition to release hydrogen. This process occurs through dehydrogenation, where the compound breaks down into aluminum and hydrogen. The released hydrogen can then participate in various chemical reactions or be used as a fuel source .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to aluminum hydride oxide include:
Lithium Hydride: Known for its high hydrogen storage capacity.
Magnesium Hydride: Another compound with significant hydrogen storage potential.
Titanium Hydride: Used in various industrial applications due to its stability and hydrogen release properties.
Ammonia Borane: A compound with high hydrogen content and potential for hydrogen storage.
Uniqueness
This compound stands out due to its rapid hydrogen release at low temperatures and its high gravimetric and volumetric hydrogen capacity. These properties make it particularly suitable for applications in hydrogen storage and fuel cells, where efficient hydrogen release is crucial .
Propiedades
Número CAS |
91571-48-1 |
|---|---|
Fórmula molecular |
AlHO |
Peso molecular |
43.989 g/mol |
Nombre IUPAC |
oxoalumane |
InChI |
InChI=1S/Al.O.H |
Clave InChI |
AQEZCDJYCYMVIB-UHFFFAOYSA-N |
SMILES canónico |
O=[AlH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


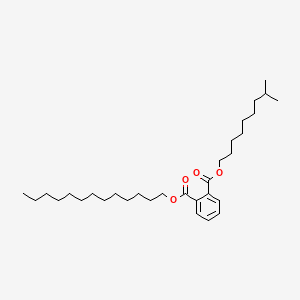
![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)
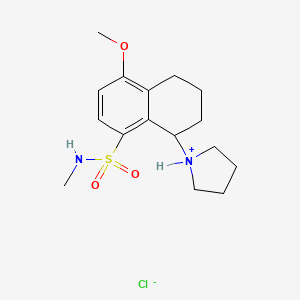
![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)
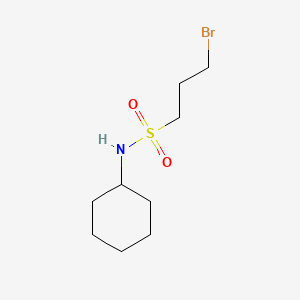
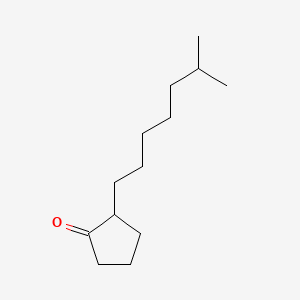

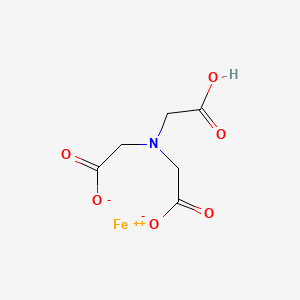
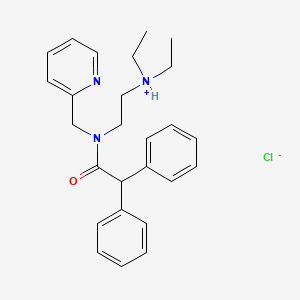
![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
